![molecular formula C6H4ClN3O B2940125 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one CAS No. 99898-84-7](/img/structure/B2940125.png)

5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

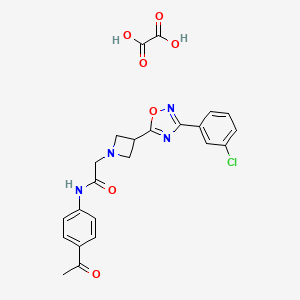

5-Chloropyrazolo[1,5-a]pyrimidine is a laboratory chemical with a molecular weight of 153.57 g/mol . It is used in the manufacture of substances .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been actively investigated . The derivatization of these N-heterocycles was realized using Grignard reagents for nucleophilic additions to 5-chloropyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The molecular structure of 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one is represented by the formula C13H11ClN4O2S . The Isomeric SMILES representation is CS(=O)(=O)c1ccc(cc1)Nc2cc(nc3n2ncc3)Cl .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied. For instance, a solution prepared from N-methylmorpholine and CHCl3 was supplemented with 3-(arylsulfonyl)-5-methyl-2-(methylthio)-7-chloropyrazolo[1,5-a]pyrimidine .Physical And Chemical Properties Analysis

This compound is classified as Acute toxicity, Oral (Category 3), H301 and Skin sensitization (Category 1), H317 .科学的研究の応用

Adenosine Receptor Affinity

Pyrazolo[1,5-a]pyrimidin-7(1H)-one derivatives exhibit affinity for A1 adenosine receptors. Research by Harden, Quinn, and Scammells (1991) synthesized analogues of 1-methylisoguanosine in this class, showing that these compounds bind to adenosine receptors, particularly the A1 subtype. This binding was assessed using radioligand binding assays, highlighting the potential of these compounds in receptor-related studies and drug development (Harden, Quinn, & Scammells, 1991).

Antitumor Applications

Arias-Gómez et al. (2021) discussed the significance of Pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry, noting their potential as anticancer agents. These compounds are known for their photophysical properties and have been subject to various synthetic transformations to enhance their anticancer efficacy (Arias-Gómez, Godoy, & Portilla, 2021).

Antifungal Activity

Research by Zhang et al. (2016) explored the antifungal properties of pyrazolo[1,5-a]pyrimidines derivatives. Their study demonstrated that certain derivatives exhibit significant antifungal abilities against phytopathogenic fungi, indicating the potential use of these compounds in agricultural and pharmaceutical applications (Zhang, Peng, Wang, Wang, & Zhang, 2016).

CDK2 Inhibition and Anti-Leukemia Properties

Almehmadi et al. (2021) designed and synthesized pyrazolo[1,5-a]pyrimidine derivatives as potent CDK2 inhibitors with promising anti-leukemia properties. These compounds exhibited strong cytotoxicity against leukemia cell lines, showcasing their potential as therapeutic agents in cancer treatment (Almehmadi, Alsaedi, Harras, & Farghaly, 2021).

Antibacterial Activity and Plasma Protein Interactions

He et al. (2020) synthesized novel water-soluble pyrazolo[1,5-a]pyrimidine derivatives with notable antibacterial activity. Their study also investigated the interactions of these compounds with bovine serum albumin, providing insights into their potential pharmacological applications (He, Qi, Wang, Li, Zhu, Wang, & Xu, 2020).

Adenosine Kinase Inhibitors

Cottam et al. (1993) explored pyrazolo[3,4-d]pyrimidine analogues as inhibitors of adenosine kinase. They synthesized various analogues and evaluated their biological activity, demonstrating their potential as therapeutic agents in various medical applications (Cottam, Wasson, Shih, Raychaudhuri, Di Pasquale, & Carson, 1993).

Nonsteroidal Antiinflammatory Drugs

Auzzi et al. (1983) synthesized pyrazolo[1,5-a]pyrimidines to study their anti-inflammatory properties. They found that certain derivatives displayed high activity and a better therapeutic index than reference drugs, indicating their potential as nonsteroidal antiinflammatory drugs (Auzzi, Bruni, Cecchi, Costanzo, Vettori, Pirisino, Corrias, Ignesti, Banchelli, & Raimondi, 1983).

Safety and Hazards

将来の方向性

The future directions of research on 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one could involve further exploration of its reactivity and potential applications. For instance, DFT-calculations allow prediction of the reactivity of uncommon N-heterocyclic scaffolds of pyrazolo[1,5-a]pyrimidines and considerably facilitate their functionalization .

作用機序

Target of Action

The primary target of 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one is the serotonin 5-HT6 receptor . This receptor is a potential pharmacological target for the development of new therapeutic agents with neurotropic activity .

Mode of Action

This compound acts as an antagonist at the serotonin 5-HT6 receptors . The compound’s interaction with its targets leads to a decrease in the activity of the receptor .

Biochemical Pathways

It is known that serotonin 5-ht6 receptors play a crucial role in the modulation of various neurotransmitter systems, including cholinergic, glutamatergic, and gabaergic systems . Therefore, the antagonistic action of this compound on 5-HT6 receptors could potentially affect these systems.

Pharmacokinetics

N-heterocycles, which include pyrazolopyrimidines, are known for their potential physicochemical and medicinal properties and favorable pharmacokinetics .

Result of Action

The antagonistic action of this compound on the serotonin 5-HT6 receptors leads to a decrease in the activity of these receptors . This could potentially result in altered neurotransmission in the aforementioned systems, thereby affecting various physiological processes.

特性

IUPAC Name |

5-chloro-1H-pyrazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O/c7-4-3-6(11)10-5(9-4)1-2-8-10/h1-3,8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNABQNUIXYONK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNN2C1=NC(=CC2=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701286519 |

Source

|

| Record name | 5-Chloropyrazolo[1,5-a]pyrimidin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701286519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57489-78-8 |

Source

|

| Record name | 5-Chloropyrazolo[1,5-a]pyrimidin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701286519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2940042.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2940044.png)

![4-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarbonitrile](/img/structure/B2940048.png)

![N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2940051.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide](/img/structure/B2940054.png)

![N-(2,5-dimethoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2940055.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2940056.png)

![2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2940063.png)